3-Oxopropyl acetate chemical properties and structure
3-Oxopropyl acetate chemical properties and structure
An In-depth Technical Guide to 3-Oxopropyl Acetate: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Oxopropyl acetate, a bifunctional organic molecule featuring both an aldehyde and an ester group. Its unique structure makes it a valuable intermediate in various synthetic applications, yet also presents specific challenges in handling and reactivity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and practical methodologies.
Core Chemical Identity and Physicochemical Properties
3-Oxopropyl acetate, also known as 3-acetoxypropanal, is a key organic compound whose utility is derived from its dual reactivity.
Nomenclature & Identifiers:
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IUPAC Name : 3-oxopropyl acetate[1]
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CAS Number : 18545-28-3[1]
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Molecular Formula : C₅H₈O₃[1]
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Synonyms : Acetic acid 3-oxo-propyl ester, 3-Acetoxypropanal, 3-(Acetyloxy)propanal[1][2]
The fundamental structure of 3-Oxopropyl acetate is a three-carbon chain where one terminus is an aldehyde and the other is functionalized with an acetate ester.
Figure 1: Chemical Structure of 3-Oxopropyl Acetate
Physicochemical Data Summary
The physical properties of 3-Oxopropyl acetate are summarized below. These values are critical for designing experimental setups, including purification and reaction condition planning.
| Property | Value | Source |
| Molecular Weight | 116.11 g/mol | [1] |
| Density | 1.037 g/cm³ | [3] |
| Boiling Point | 165.5 °C at 760 mmHg | [3] |
| Flash Point | 59.2 °C | [3] |
| Vapor Pressure | 1.86 mmHg at 25°C | [3] |
| Refractive Index | 1.4 | [3] |
| LogP | 0.13850 | [3] |
Structural Analysis and Spectroscopic Profile
The presence of both an aldehyde and an ester functional group dictates the molecule's chemical behavior and its spectroscopic characteristics. The aldehyde group is a site for nucleophilic addition and oxidation, while the ester group is susceptible to hydrolysis.
Expected Spectroscopic Data:
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¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals: a downfield singlet or triplet for the aldehydic proton (δ 9-10 ppm), a triplet for the methylene group adjacent to the acetate (δ ~4.2 ppm), a multiplet for the central methylene group (δ ~2.7 ppm), and a singlet for the methyl protons of the acetate group (δ ~2.0 ppm).
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¹³C NMR Spectroscopy : The carbon spectrum would feature a highly deshielded signal for the aldehydic carbon (~200 ppm), a signal for the ester carbonyl carbon (~170 ppm), a signal for the methylene carbon bonded to the ester oxygen (~60 ppm), a signal for the other methylene carbon, and a signal for the acetate methyl carbon (~20 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by two strong carbonyl stretching bands. The aldehyde C=O stretch typically appears around 1720-1740 cm⁻¹, and the ester C=O stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. The C-H stretch of the aldehyde is also a key feature, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.
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Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the acetyl group or cleavage adjacent to the carbonyl groups.
Reactivity, Stability, and Handling
Reactivity Profile
The aldehyde functional group is the more reactive site in 3-Oxopropyl acetate. It readily undergoes nucleophilic addition reactions and can be easily oxidized to a carboxylic acid. This high reactivity necessitates careful planning in synthetic routes where the ester moiety is the intended reaction site. To prevent unwanted side reactions, the aldehyde group is often protected, typically as an acetal, before proceeding with further transformations.
The ester group can be hydrolyzed under either acidic or basic conditions to yield 3-hydroxypropanal and acetic acid.
Figure 2: Synthetic strategy involving protection of the aldehyde group.
Stability and Storage
Aldehydes are prone to oxidation upon exposure to air and can also undergo self-polymerization, especially in the presence of acid or base catalysts. Therefore, 3-Oxopropyl acetate should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and kept in a cool, dark place.[4][5] Anhydrous conditions are recommended to prevent hydrolysis of the ester.
Safe Handling Procedures
As a laboratory chemical, proper personal protective equipment (PPE) should always be used.[4]
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Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[4][6]
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Eye Protection : Safety glasses or goggles are mandatory to prevent eye contact.[4]
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Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[4]
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Fire Safety : Keep away from open flames, sparks, and other sources of ignition as it is a combustible liquid.[4][5] Use CO₂, dry chemical, or foam for extinction in case of a fire.[4]
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First Aid :
Synthesis and Applications
While not a widely commercialized bulk chemical, 3-Oxopropyl acetate serves as a specialized building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules. It has been identified as a potential impurity or intermediate in the synthesis of pharmaceuticals, such as in derivatives related to Lacosamide.
General Synthetic Protocol: Esterification of 3-Halo-1-propanol
A common route to similar propyl acetates involves the esterification of a corresponding propanol derivative. For instance, a related compound, γ-chloropropyl acetate, is synthesized from trimethylene chlorohydrin and acetic acid.[7] A conceptual adaptation for 3-oxopropyl acetate would involve the oxidation of the alcohol in a protected halo-acetate precursor.
A more direct, albeit conceptual, pathway is the selective oxidation of 3-acetoxy-1-propanol.
Workflow: Synthesis via Selective Oxidation
Figure 3: Experimental workflow for the synthesis of 3-Oxopropyl acetate.
Step-by-Step Protocol:
Causality Note: This protocol is a representative example based on standard organic chemistry principles for selective oxidation. The choice of a mild oxidant like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is crucial to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-acetoxy-1-propanol in an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
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Addition of Oxidant : Slowly add a stoichiometric amount of a mild oxidizing agent (e.g., PCC) in small portions to manage the exothermic reaction.
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Reaction Monitoring : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup : Once the reaction is complete, quench by adding a suitable solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts or other solid byproducts.
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Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
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Purification : Purify the crude product via vacuum distillation or flash column chromatography to obtain pure 3-Oxopropyl acetate.
This self-validating protocol includes a monitoring step (TLC/GC) to ensure the reaction proceeds to completion and purification steps to guarantee the final product's purity.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87700, 3-Oxopropyl acetate. Retrieved from [Link]
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3M (2018). Safety Data Sheet. Retrieved from [Link]
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Pharmaffiliates (n.d.). Lacosamide - Impurity B | (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl Acetate. Retrieved from [Link]
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Chemsrc (2025). 3-Oxopropyl acetate | CAS#:18545-28-3. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11593, Acetoxyacetone. Retrieved from [Link]
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ChemBK (2024). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85520412, [3-(3,5-Dinitrophenyl)-3-oxopropyl] acetate. Retrieved from [Link]
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Chemsigma (n.d.). 3-oxopropyl acetate [18545-28-3]. Retrieved from [Link]
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Allen, C. F. H., & Spangler, F. W. (1949). γ-CHLOROPROPYL ACETATE. Organic Syntheses, 29, 33. doi:10.15227/orgsyn.029.0033. Retrieved from [Link]
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